4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a difluoromethyl group, an ethyl group, a methyl group, and a morpholinyl group attached to a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions.
Attachment of the Morpholinyl Group: The morpholinyl group can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide or tosylate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Halides, tosylates, and other leaving groups with nucleophiles or electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530): A potent, orally bioavailable, and brain-penetrable dual inhibitor of Class I PI3K and mTOR kinase.
3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]: A compound belonging to the class of phenylmorpholines.
Uniqueness
4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its difluoromethyl and morpholinyl groups contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H22F2N4O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-ethyl-3-methyl-7-(3-morpholin-4-yl-3-oxopropyl)pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H22F2N4O3/c1-3-23-11(2)15-12(16(18)19)10-14(25)22(17(15)20-23)5-4-13(24)21-6-8-26-9-7-21/h10,16H,3-9H2,1-2H3 |
InChI Key |
QPWYPPLOALQSSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)N3CCOCC3)C(F)F)C |
Origin of Product |
United States |
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